4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol
Description
Properties
Molecular Formula |
C6H12N4O |
|---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
4-(3-amino-1,2,4-triazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C6H12N4O/c7-6-8-5-10(9-6)3-1-2-4-11/h5,11H,1-4H2,(H2,7,9) |
InChI Key |
GYVBWMSWJRQYCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CCCCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol can be achieved through multiple pathways. One common method involves the reaction of 3-amino-1H-1,2,4-triazole with butanal in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the triazole ring acting as a nucleophile and attacking the carbonyl group of butanal, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the amino group can lead to various substituted triazole derivatives.
Scientific Research Applications
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. For example, the triazole ring can act as a competitive inhibitor of enzymes by binding to their active sites. This inhibition can disrupt normal enzymatic activity and lead to various biological effects.
Comparison with Similar Compounds
Key Structural Features:
- 4-(3-Amino-1H-1,2,4-triazol-1-yl)butan-1-ol: Features a 3-amino-substituted triazole and a short hydroxylated alkyl chain.
- Triazole Fungicides (e.g., Triadimefon, Cyproconazole) : Contain halogenated aromatic groups (e.g., 4-chlorophenyl) and bulky substituents (e.g., cyclopropyl) that increase lipophilicity and environmental persistence .
- Posaconazole : A complex triazole antifungal with a difluorophenyl group and extended heterocyclic system, enabling broad-spectrum activity but higher molecular complexity .
Table 1: Comparative Analysis of Triazole Derivatives
Physicochemical Properties
- Solubility: The hydroxyl and amino groups in this compound likely improve aqueous solubility compared to triadimefon (log P = 3.1) and cyproconazole (log P = 3.4) .
- Synthetic Accessibility : The compound’s simplicity contrasts with posaconazole’s multi-step synthesis, making it a cost-effective candidate for further optimization .
Research Findings and Implications
- Agrochemical Potential: Triazole fungicides face resistance issues; the amino group in the target compound may circumvent existing resistance mechanisms .
- Drug Design: The 3-amino-triazole motif is prevalent in kinase inhibitors (e.g., Aurora-A kinase inhibitors in ), suggesting utility in targeted therapies .
- Environmental Impact: Compared to chlorinated triazoles, the hydroxyl and amino groups may promote biodegradability, reducing ecological persistence .
Biological Activity
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The triazole moiety has been associated with various biological effects, including anti-inflammatory and anticancer properties. This article reviews the biological activities of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 142.16 g/mol. The structure features a butanol chain linked to a triazole ring, which is critical for its biological activity.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds containing the triazole moiety. For instance, derivatives of triazole have shown significant cytotoxic effects against various cancer cell lines. A study focusing on triazole derivatives demonstrated that modifications at the C-4 position can enhance antiproliferative activity against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(3-amino-1H-1,2,4-triazol) | MCF-7 | 20 | Induces apoptosis |
| SW480 | 25 | Cell cycle arrest (G2/M phase) | |
| A549 | 30 | Apoptosis via mitochondrial pathway |
Anti-inflammatory Effects
Triazole compounds have also been investigated for their anti-inflammatory properties. In preclinical models, certain triazole derivatives exhibited the ability to inhibit pro-inflammatory cytokines and reduce inflammation in lipopolysaccharide-stimulated cells . This suggests that this compound may have potential as an anti-inflammatory agent.
Table 2: Inhibition of Inflammatory Markers
| Compound Name | Inflammatory Model | IC50 (µM) | Targeted Cytokine |
|---|---|---|---|
| 4-(3-amino-1H-1,2,4-triazol) | PBMCs | 15 | TNFα |
| RAW264.7 | 18 | IL-6 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound appears to trigger apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It has been shown to halt cell division at the G2/M checkpoint.
- Cytokine Modulation : The compound can modulate inflammatory responses by affecting cytokine production.
Case Studies
In a notable case study involving a series of synthesized triazole derivatives, researchers found that specific modifications led to enhanced anticancer activity and reduced toxicity in normal cells . This highlights the importance of structural optimization in developing effective therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between 3-amino-1H-1,2,4-triazole and a butanol derivative. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency .
- Temperature control : Reactions are often conducted under reflux (70–100°C) to balance reaction rate and byproduct formation .
- Purification : Recrystallization or column chromatography is used to achieve >95% purity .
- Optimization : Adjusting molar ratios (e.g., 1:1.2 triazole-to-alcohol) and using catalysts (e.g., NaOH) can improve yields .
Q. What spectroscopic techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of triazole substitution and alcohol/amine proton environments .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H] at m/z 187.1) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., O-H stretch at 3200–3400 cm, N-H bend at 1600 cm) .
Q. What are the primary biological activities observed in triazole derivatives structurally similar to this compound?
- Methodological Answer : Triazole derivatives exhibit:
- Antifungal activity : Inhibition of fungal cytochrome P450 enzymes (e.g., CYP51) via triazole coordination to heme iron .
- Enzyme inhibition : Competitive inhibition of hydrolases or oxidoreductases due to triazole’s electron-deficient nitrogen atoms .
- Anti-inflammatory potential : Modulation of COX-2 pathways observed in analogues with similar hydroxyl-triazole motifs .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability and metabolic stability using LC-MS/MS to identify active metabolites .
- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities in physiological buffers .
- Species-specific modeling : Cross-test in humanized animal models to account for interspecies metabolic differences .
Q. What computational methods are effective in predicting the binding affinity of this compound with fungal cytochrome P450 enzymes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model triazole-heme interactions (e.g., distance ≤2.5 Å between triazole N3 and Fe) .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes .
- QSAR modeling : Correlate substituent effects (e.g., logP of butanol chain) with antifungal IC values from published analogues .
Q. How does steric hindrance from substituents affect the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric maps : Generate 3D steric descriptors (e.g., using MOE) to quantify spatial bulk near the triazole N1 position .
- Kinetic studies : Compare reaction rates of 4-(3-amino-triazol-1-yl)butan-1-ol with bulkier analogues (e.g., 3,3-dimethylbutanol derivatives) under identical conditions .
- DFT calculations : Compute activation energies for transition states in SN2 mechanisms to identify steric bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
